molecular formula C12H23N3 B11739236 [(1-ethyl-1H-pyrazol-3-yl)methyl](hexyl)amine

[(1-ethyl-1H-pyrazol-3-yl)methyl](hexyl)amine

Cat. No.: B11739236
M. Wt: 209.33 g/mol
InChI Key: CMOLZBUZGPPYFG-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a hexylamine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the formation of the pyrazole ring followed by the introduction of the hexylamine group. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. The ethyl group can be introduced via alkylation reactions. The final step involves the nucleophilic substitution of the pyrazole ring with hexylamine under basic conditions .

Industrial Production Methods

Industrial production of (1-ethyl-1H-pyrazol-3-yl)methylamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

(1-ethyl-1H-pyrazol-3-yl)methylamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a valuable tool in understanding biochemical pathways .

Medicine

Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pyrazole ring plays a crucial role in binding to the active sites of enzymes, while the hexylamine group enhances its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methylamine stands out due to its unique combination of a pyrazole ring and a hexylamine group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]hexan-1-amine

InChI

InChI=1S/C12H23N3/c1-3-5-6-7-9-13-11-12-8-10-15(4-2)14-12/h8,10,13H,3-7,9,11H2,1-2H3

InChI Key

CMOLZBUZGPPYFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=NN(C=C1)CC

Origin of Product

United States

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